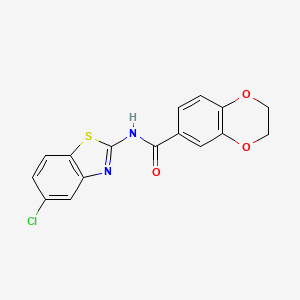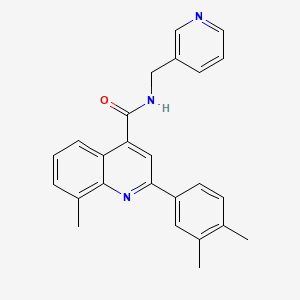![molecular formula C25H20FNO5 B4584908 4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
The chemical compound is part of a broader class of compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds often exhibit significant interactions with biological targets, leading to interest in their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar oxazolone derivatives involves Erlenmeyer conditions, which include Ac2O, AcONa, and specific aldehydes, leading to a variety of compounds with potential anticancer activities. Techniques like IR, 1H NMR, and mass spectroscopy are commonly used to confirm the structures of synthesized compounds (Biointerface Research in Applied Chemistry, 2020).
Molecular Structure Analysis
Crystal structure analysis of related compounds provides insights into the molecular geometry, including dihedral angles and intermolecular hydrogen bonding, which play crucial roles in stabilizing the structure and determining the compound's reactivity and interaction with biological targets (Chinese Journal of Structural Chemistry, 2009).
Chemical Reactions and Properties
The chemical reactions involving these compounds often include condensation reactions, cycloadditions, and reactions with various electrophilic and nucleophilic reagents. These reactions can lead to a wide range of derivatives with diverse biological activities, including anticancer and antimicrobial properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined using techniques like X-ray diffraction analysis. These properties are essential for understanding the compound's stability, solubility, and suitability for further applications in drug development and other areas.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are critical for developing new compounds with desired biological activities. Studies on similar compounds have explored their potential as enzyme inhibitors, highlighting the importance of understanding these chemical properties for drug discovery and development (Medicinal chemistry (Shariqah (United Arab Emirates)), 2018).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Oxazolone derivatives, including compounds with structural similarities to the specified chemical, have been synthesized and characterized through various methods. The structural elucidation of these compounds often employs techniques such as IR, 1H NMR, and mass spectroscopy. These methods confirm the unique frameworks of oxazolone scaffolds and their substituted derivatives, providing insights into their potential as versatile chemical entities for further applications in medicinal chemistry and material science (Cram, Bryant, & Doxsee, 1987).
Anticancer Activity
The anticancer potential of oxazolone derivatives has been a significant focus of research. For instance, new series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives have been synthesized and evaluated against various human cancer cell lines. These studies have revealed compounds with notable anticancer activities, suggesting their potential utility in developing novel anticancer agents. Specifically, certain derivatives demonstrated promising activity against hepatocellular and colorectal carcinoma cell lines, indicating their relevance in cancer treatment strategies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
The exploration of oxazolone derivatives extends to their antimicrobial properties. Research has shown that these compounds can exhibit significant antimicrobial activities against a variety of pathogens. This suggests their potential application in developing new antimicrobial agents to combat resistant microbial strains, highlighting their importance in addressing current challenges in antimicrobial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Liquid Crystal Properties and Photoresponsive Behaviour
The unique structural features of oxazolone derivatives, including those with fluorinated groups, have been studied for their liquid crystal properties and photoresponsive behavior. These studies contribute to understanding how structural modifications can influence the physical properties and functionalities of liquid crystalline materials, paving the way for their application in optoelectronic devices and materials science (Praveen & Ojha, 2012).
Propriétés
IUPAC Name |
(4Z)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5/c1-29-19-8-5-7-17(14-19)24-27-21(25(28)32-24)12-16-10-11-22(23(13-16)30-2)31-15-18-6-3-4-9-20(18)26/h3-14H,15H2,1-2H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPRYZJRIJFFMB-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)
![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)
![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)
![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)



![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)